2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro-
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Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of nitro groups at positions 6 and 8, along with dimethyl substitution at position 4, imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with a suitable carboxylic acid chloride in the presence of a base such as pyridine. The intermediate N-acylated anthranilic acid undergoes cyclodehydration to form the benzoxazinone ring .
Another effective method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This one-pot synthesis is performed under mild conditions and results in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-neoplastic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-: Lacks the nitro groups, resulting in different chemical properties.
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dinitro-: Lacks the dimethyl substitution, affecting its reactivity and biological activity.
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-5,7-dinitro-: Similar structure but with nitro groups at different positions, leading to variations in chemical behavior.
Uniqueness
The presence of both dimethyl and nitro substitutions in 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6,8-dinitro- imparts unique chemical and biological properties. These substitutions influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
21440-98-2 |
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Molecular Formula |
C10H9N3O6 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4,4-dimethyl-6,8-dinitro-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9N3O6/c1-10(2)6-3-5(12(15)16)4-7(13(17)18)8(6)11-9(14)19-10/h3-4H,1-2H3,(H,11,14) |
InChI Key |
QUQYDLVIQULMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)O1)C |
Origin of Product |
United States |
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